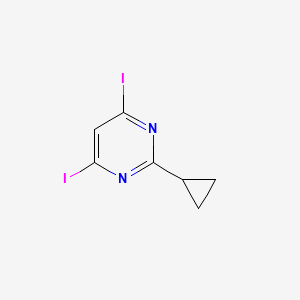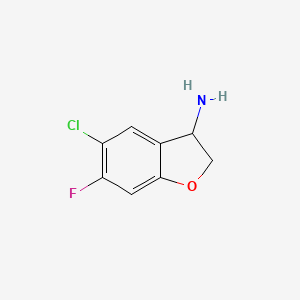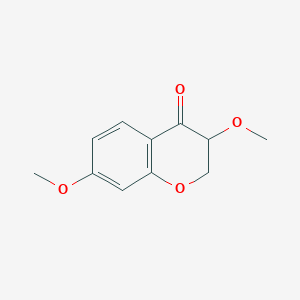![molecular formula C13H11ClO B13052008 5-Chloro-4-methyl-[1,1'-biphenyl]-2-OL](/img/structure/B13052008.png)
5-Chloro-4-methyl-[1,1'-biphenyl]-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-4-methyl-[1,1’-biphenyl]-2-OL is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of a chlorine atom at the 5th position, a methyl group at the 4th position, and a hydroxyl group at the 2nd position on the biphenyl structure. The biphenyl structure consists of two benzene rings connected by a single bond, making it a versatile scaffold in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-methyl-[1,1’-biphenyl]-2-OL typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under reflux conditions .
Industrial Production Methods
In industrial settings, the production of 5-Chloro-4-methyl-[1,1’-biphenyl]-2-OL can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances safety during production .
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-4-methyl-[1,1’-biphenyl]-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chlorine atom can be reduced to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or sodium thiolate (NaSR) are commonly employed.
Major Products Formed
Oxidation: Formation of 5-Chloro-4-methyl-[1,1’-biphenyl]-2-one.
Reduction: Formation of 4-Methyl-[1,1’-biphenyl]-2-OL.
Substitution: Formation of 5-Amino-4-methyl-[1,1’-biphenyl]-2-OL or 5-Thio-4-methyl-[1,1’-biphenyl]-2-OL.
Wissenschaftliche Forschungsanwendungen
5-Chloro-4-methyl-[1,1’-biphenyl]-2-OL has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Wirkmechanismus
The mechanism of action of 5-Chloro-4-methyl-[1,1’-biphenyl]-2-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The chlorine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-[1,1’-biphenyl]-2-OL: Lacks the chlorine atom, resulting in different reactivity and biological activity.
5-Chloro-[1,1’-biphenyl]-2-OL: Lacks the methyl group, affecting its chemical properties and applications.
5-Chloro-4-methyl-[1,1’-biphenyl]-2-one: Contains a ketone group instead of a hydroxyl group, leading to different chemical behavior
Uniqueness
5-Chloro-4-methyl-[1,1’-biphenyl]-2-OL is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both chlorine and hydroxyl groups allows for versatile modifications, making it a valuable compound in various fields of research .
Eigenschaften
Molekularformel |
C13H11ClO |
|---|---|
Molekulargewicht |
218.68 g/mol |
IUPAC-Name |
4-chloro-5-methyl-2-phenylphenol |
InChI |
InChI=1S/C13H11ClO/c1-9-7-13(15)11(8-12(9)14)10-5-3-2-4-6-10/h2-8,15H,1H3 |
InChI-Schlüssel |
HOMYIVYPTCQICL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1Cl)C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![6,6-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B13051979.png)



